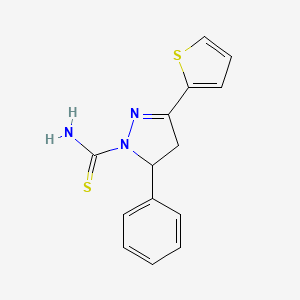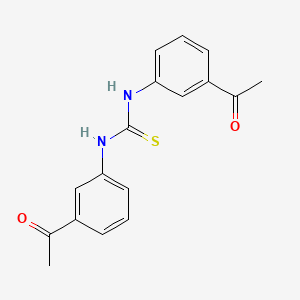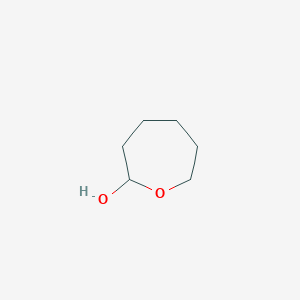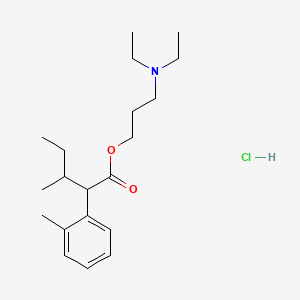
Valeric acid, 3-methyl-2-(o-methylphenyl)-, 3-(diethylamino)propyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Valeric acid, 3-methyl-2-(o-methylphenyl)-, 3-(diethylamino)propyl ester, hydrochloride is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a valeric acid backbone with additional functional groups that enhance its reactivity and utility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of valeric acid, 3-methyl-2-(o-methylphenyl)-, 3-(diethylamino)propyl ester, hydrochloride typically involves multiple steps. The initial step often includes the esterification of valeric acid with an appropriate alcohol under acidic conditions. This is followed by the introduction of the 3-methyl-2-(o-methylphenyl) group through a Friedel-Crafts alkylation reaction. The final step involves the formation of the 3-(diethylamino)propyl ester, which is achieved by reacting the intermediate with diethylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Valeric acid, 3-methyl-2-(o-methylphenyl)-, 3-(diethylamino)propyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles under basic or acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, hydrochloric acid, organic solvents like dichloromethane.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Valeric acid, 3-methyl-2-(o-methylphenyl)-, 3-(diethylamino)propyl ester, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of valeric acid, 3-methyl-2-(o-methylphenyl)-, 3-(diethylamino)propyl ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often studied using advanced biochemical techniques.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Valeric acid, 3-methyl-2-(o-methylphenyl)-, 3-(diethylamino)propyl ester: Lacks the hydrochloride group, leading to different solubility and reactivity.
Valeric acid, 3-methyl-2-(o-methylphenyl)-, 3-(methylamino)propyl ester, hydrochloride: Contains a methylamino group instead of a diethylamino group, affecting its biological activity.
Uniqueness
Valeric acid, 3-methyl-2-(o-methylphenyl)-, 3-(diethylamino)propyl ester, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
78372-11-9 |
|---|---|
Molekularformel |
C20H34ClNO2 |
Molekulargewicht |
355.9 g/mol |
IUPAC-Name |
3-(diethylamino)propyl 3-methyl-2-(2-methylphenyl)pentanoate;hydrochloride |
InChI |
InChI=1S/C20H33NO2.ClH/c1-6-16(4)19(18-13-10-9-12-17(18)5)20(22)23-15-11-14-21(7-2)8-3;/h9-10,12-13,16,19H,6-8,11,14-15H2,1-5H3;1H |
InChI-Schlüssel |
HKOMFQGAKKJJLN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C1=CC=CC=C1C)C(=O)OCCCN(CC)CC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[8-benzamido-5-[(9,10-dioxo-1-anthryl)amino]-9,10-dioxo-1-anthryl]benzamide](/img/structure/B11957960.png)
![2,3,4,5-Tetrachloro-6-[(2-methyl-3-nitroanilino)carbonyl]benzoic acid](/img/structure/B11957966.png)
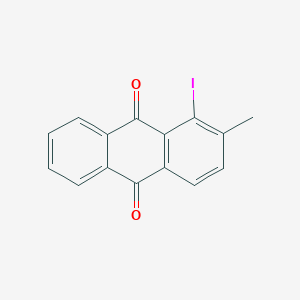


![2-(1H-indol-3-yl)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11957990.png)
